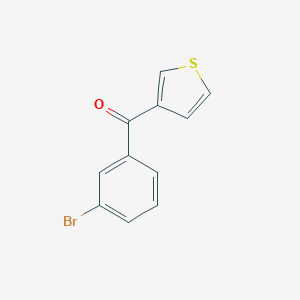

3-(3-Bromobenzoyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-thiophen-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-3-1-2-8(6-10)11(13)9-4-5-14-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHCSNYCUSDAYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452710 | |

| Record name | 3-(3-BROMOBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187963-91-3 | |

| Record name | 3-(3-BROMOBENZOYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways to 3 3 Bromobenzoyl Thiophene and Analogous Structures

Friedel-Crafts Acylation/Aroylation Strategies

The Friedel-Crafts acylation is a foundational method for attaching an acyl group to an aromatic ring. However, its application to five-membered heterocycles like thiophene (B33073) requires careful consideration of the substrate's inherent reactivity and the potential for side reactions.

The direct Friedel-Crafts acylation of an unsubstituted thiophene ring with an acylating agent predominantly results in substitution at the 2-position. The 2- and 5-positions of the thiophene ring are significantly more reactive towards electrophiles than the 3- and 4-positions. This high regioselectivity is attributed to the superior stabilization of the carbocation intermediate formed during the electrophilic attack at the C2 position. The intermediate for C2 attack can be described by three resonance structures, which delocalizes the positive charge more effectively than the two resonance structures available for C3 attack.

Consequently, the synthesis of 3-(3-Bromobenzoyl)thiophene via direct Friedel-Crafts acylation of thiophene is not a viable strategy. To achieve the desired 3-substituted product using this method, one would need to start with a thiophene derivative that is already substituted at the 2- and 5-positions with blocking groups, or a derivative with a directing group at the 3-position that promotes acylation at a different position.

The introduction of the 3-bromobenzoyl group requires specific precursors and reagents. The carbonyl moiety is typically introduced using an acylating agent, which serves as the source of the acyl radical. For the synthesis of this compound, the primary acylating agent would be 3-bromobenzoyl chloride . An alternative, though less commonly used, reagent is 3-bromobenzoic anhydride . These reagents react with the thiophene nucleus in the presence of a catalyst to form the desired ketone.

| Acylating Agent | Structure | Application |

| 3-Bromobenzoyl chloride | 3-Br-C₆H₄-COCl | Primary reagent for introducing the 3-bromobenzoyl group. |

| 3-Bromobenzoic anhydride | (3-Br-C₆H₄-CO)₂O | An alternative to the acyl chloride. |

| Acyl Halides (General) | R-CO-X (X=Cl, Br) | Common class of reagents for Friedel-Crafts acylation. |

| Carboxylic Anhydrides (General) | (R-CO)₂O | Another class of acylating agents, often requiring more catalyst. |

The choice of catalyst is critical in Friedel-Crafts acylation, particularly with sensitive substrates like thiophene. Traditional Lewis acid catalysts, while effective for many aromatic hydrocarbons, can be problematic.

Traditional Lewis Acids: Catalysts such as aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and titanium tetrachloride (TiCl₄) are commonly used. However, they are often required in stoichiometric amounts because they form stable complexes with the resulting ketone product, which deactivates the catalyst. For heterocycles like thiophene, these strong Lewis acids can also lead to undesirable side reactions and polymerization, resulting in lower yields.

Modern and Alternative Catalysts: To overcome the limitations of traditional catalysts, significant research has focused on developing more efficient and milder catalytic systems.

Zinc Halides: Zinc chloride (ZnCl₂) has been shown to be an effective catalyst that can be used in much smaller, truly catalytic amounts (e.g., 0.0001 to 1 mole per mole of reactant).

Solid-Acid Catalysts: Zeolites, such as Hβ zeolite, have emerged as highly efficient, reusable, and environmentally friendly catalysts for the acylation of thiophene. They offer high conversion rates and selectivity under milder conditions.

Rare-Earth Metal Triflates: Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃) has been successfully used as a recyclable Lewis acid catalyst for the acylation of thiophene, often employed in ionic liquid media.

The optimization of the reaction often involves adjusting the molar ratio of the reactants, the amount of catalyst, reaction temperature, and time to maximize the yield of the desired acylated product while minimizing byproducts.

| Catalyst Type | Examples | Key Characteristics |

| Traditional Lewis Acids | AlCl₃, SnCl₄, TiCl₄ | Often required in stoichiometric amounts; can cause side reactions with heterocyles. |

| Milder Lewis Acids | ZnCl₂ | Effective in smaller, catalytic quantities. |

| Solid-Acid Catalysts | Hβ Zeolite | Reusable, environmentally friendly, high activity and selectivity. |

| Rare-Earth Triflates | Yb(OTf)₃ | Recyclable, effective in ionic liquids. |

Organometallic Cross-Coupling Methodologies

Organometallic cross-coupling reactions represent a powerful and versatile alternative for forming carbon-carbon bonds, offering pathways to synthesize 3-aroylthiophenes with high regioselectivity that is difficult to achieve with Friedel-Crafts chemistry.

Palladium-catalyzed reactions are central to modern organic synthesis. For the construction of this compound, several palladium-catalyzed protocols can be envisioned, with the Suzuki-Miyaura coupling being a prominent example.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. While traditionally used to form biaryl compounds, its scope has been expanded to include the synthesis of ketones.

This transformation, known as acyl Suzuki-Miyaura cross-coupling, provides a direct route to the target molecule. nih.govacs.org The reaction involves the coupling of an acyl chloride with a boronic acid. nih.govacs.org To synthesize this compound, two primary disconnection approaches are possible:

Coupling of a thienylboronic acid with an aroyl chloride: Thiophene-3-boronic acid can be reacted with 3-bromobenzoyl chloride.

Coupling of a bromothiophene with an arylboronic acid derivative that introduces the carbonyl group.

The first approach is generally more direct. The reaction is catalyzed by a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂) or Pd(dppf)Cl₂. A phosphine (B1218219) ligand, such as SPhos or triphenylphosphine (B44618) (PPh₃), is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. A base, such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃), is required to activate the boronic acid. nih.gov

A second important strategy is the carbonylative Suzuki-Miyaura coupling . nih.gov In this variation, a molecule of carbon monoxide (CO) is inserted during the reaction. This allows for the synthesis of unsymmetrical ketones from two different aryl halides/triflates and an organoboron reagent. For the target molecule, this could involve the coupling of 3-bromothiophene (B43185) with a 3-bromophenylboronic acid derivative under an atmosphere of carbon monoxide. nih.gov This three-component reaction provides a flexible method for constructing the aroylthiophene framework. nih.gov

| Coupling Partners | Catalyst System (Example) | Base (Example) | Method |

| Thiophene-3-boronic acid + 3-Bromobenzoyl chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Acyl Suzuki-Miyaura Coupling |

| 3-Bromothiophene + 3-Bromophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Carbonylative Suzuki-Miyaura Coupling (with CO) |

These palladium-catalyzed methods offer excellent functional group tolerance and precise regiochemical control, making them highly suitable for the synthesis of complex molecules like this compound. nih.gov

Palladium-Catalyzed Reactions

Kumada Coupling Approaches

The Kumada coupling, a pioneering palladium or nickel-catalyzed cross-coupling reaction, involves the reaction of a Grignard reagent with an organic halide. organic-chemistry.org This method provides an economical pathway for the synthesis of 3-alkylthiophenes and 3-arylthiophenes. google.com An improved process for Kumada coupling reactions utilizes a 2-methyl tetrahydrofuran (B95107) solvent, which allows for higher concentrations of the Grignard reagent and minimizes the formation of dithienyl side products, leading to exceptionally high yields. google.com

While traditional Kumada coupling often employs tetrahydrofuran, diethylether, or methyl tertiary-butyl ether as solvents, these can lead to the generation of side products that interfere with the reaction. google.com The use of nickel catalysts, such as NiCl2/Xantphos, has been reported for the synthesis of 3-alkyltrifluoromethylbenzenes, demonstrating the versatility of this approach. researchgate.net Alkyl and aryl substituted thiophenes, which are important intermediates for conductive polymers, are primarily prepared via Kumada coupling of a halothiophene with the Grignard reagent of a haloalkane. jcu.edu.au

Table 1: Examples of Kumada Coupling for Thiophene Synthesis

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

| 3-halothiophene, alkylmagnesiumhalide | Nickel catalyst | 2-methyl tetrahydrofuran | 3-alkylthiophene | High | google.com |

| 3-bromotrifluoromethylbenzene, methyl/ethyl magnesium halide | NiCl2/Xantphos | Not specified | 3-alkyl-trifluoromethylbenzene | Good | researchgate.net |

| Halothiophene, Grignard of haloalkane | Not specified | Not specified | Alkylthiophene | >90% | jcu.edu.au |

Stille Coupling Methods

The Stille reaction is a versatile palladium-catalyzed coupling reaction that involves the reaction of an organotin compound (organostannane) with an organic electrophile, typically a halide or pseudohalide. wikipedia.org This method is widely used in organic synthesis due to the stability of organostannanes to air and moisture, and their tolerance of a wide variety of functional groups. wikipedia.orgyoutube.com

The catalytic cycle of the Stille reaction involves oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the organotin reagent and reductive elimination to yield the coupled product. wikipedia.org While highly effective, a significant drawback of the Stille coupling is the high toxicity of the organotin reagents and the resulting tin waste. wikipedia.orgyoutube.com

Stille coupling has been successfully employed in the synthesis of complex molecules, including the macrocyclic antibiotic (+)-mycotrienol. wikipedia.org Variations of the reaction, such as the Stille-Kelly coupling, have been utilized for the synthesis of benzo google.comuu.nlfuropyridines. wikipedia.org The choice of palladium catalyst is crucial, with Pd(PPh3)4 and Pd2(dba)3 being commonly used. wiley-vch.de

Table 2: Key Features of the Stille Coupling Reaction

| Feature | Description | Reference |

| Reactants | Organostannane and an organic electrophile (e.g., halide, triflate) | wikipedia.org |

| Catalyst | Palladium(0) complexes (e.g., Pd(PPh3)4, Pd2(dba)3) | wiley-vch.de |

| Advantages | High functional group tolerance, stability of organostannane reagents | wikipedia.orgyoutube.com |

| Disadvantages | Toxicity of tin compounds | wikipedia.orgyoutube.com |

| Mechanism | Oxidative addition, transmetalation, reductive elimination | wikipedia.org |

Nickel-Catalyzed Methodologies

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods. These reactions often exhibit unique reactivity and selectivity. Nickel catalysts have been successfully applied in Kumada cross-couplings of aryl bromides with tert-butyl Grignard reagents, leading to the formation of tert-butyl aryls with good functional group compatibility. rhhz.net

Recent advancements have demonstrated that these couplings can proceed efficiently under ligand-free conditions, even at low nickel loadings. rhhz.net Nickel catalysis has also been employed in the direct arylation polymerization of thiophene-based heteroaryls, producing highly cross-linked organic polymers. nih.gov This direct C-H functionalization approach is highly desirable for sustainable chemical synthesis. researchgate.net Furthermore, nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides via C-S bond activation provides a novel route to structurally diverse biaryls. rsc.org

Table 3: Applications of Nickel-Catalyzed Reactions

| Reaction Type | Reactants | Catalyst System | Key Features | Reference |

| Kumada Coupling | Aryl bromides, tert-butyl Grignard reagents | Ligand-free NiCl2 | Good yields, excellent tBu/iBu ratios | rhhz.net |

| Direct Arylation Polymerization | Di- and tri-thiophene heteroaryls, poly(hetero)aryl halides | Nickel(II) bipyridine catalyst, LiHMDS | High yields of cross-linked polymers | nih.gov |

| Cross-Electrophile Coupling | Aryl thiols, aryl bromides | Nickel catalyst, Mg turnings, LiCl | C-S bond activation to form biaryls | rsc.org |

| Thiolation of Aryl Nitriles | Aryl nitriles, thiols | Ni(COD)2, dcype, KOtBu | C-C bond activation and C-S bond formation | ethz.ch |

Copper-Catalyzed Cross-Coupling

Copper-catalyzed cross-coupling reactions offer a less expensive and less toxic alternative to palladium-based systems for the formation of carbon-heteroatom and carbon-carbon bonds. A copper-catalyzed oxidative C-H/C-H cross-coupling of benzamides and thiophenes has been developed, exhibiting a broad substrate scope and excellent functional group tolerance. nih.gov

Efficient copper-catalyzed C-O cross-coupling reactions between aryl bromides and aliphatic diols have been achieved using CuCl2, with the diols serving as reactants, ligands, and solvents. rsc.org For C-S bond formation, a simple and inexpensive catalytic system using copper(I) iodide has been developed for the coupling of aryl iodides and thiophenols under mild, ligand-free conditions. uu.nl This method demonstrates good chemoselectivity and functional group tolerance. uu.nl Mechanistic studies on thiolate-assisted copper(I) catalyzed C-S cross-coupling suggest that a catalytically competent intermediate, [Cu(SPh)2]K, initiates the catalytic cycle. rsc.org

C-H Functionalization Routes

Direct C-H functionalization has become a significant area of research in organic synthesis, offering a more atom-economical and environmentally friendly approach to constructing complex molecules. researchgate.net In the context of thiophene chemistry, palladium-catalyzed direct C-H arylation at the C2 position of thiophenes has been achieved with low catalyst loading. organic-chemistry.org This method allows for the coupling of aryl or heteroaryl bromides with thiophenes bearing either electron-donating or electron-withdrawing groups. organic-chemistry.org

Transition metal-catalyzed oxidative C-H/C-H coupling represents an appealing strategy for the direct synthesis of biaryl motifs found in conjugated organic materials. nih.gov A (thioether)Pd-catalyzed oxidative coupling method has been reported for the rapid assembly of oligothiophenes, even at low catalyst loadings and under silver- and copper-free conditions. nih.gov Mechanistic studies suggest an electrophilic concerted metalation-deprotonation (eCMD) pathway for this transformation. nih.gov

Nucleophilic Substitution and Cyclization Routes to Related Thiophenes

Reactions Involving Halogenated Benzoyl and Thiophene Precursors

Nucleophilic substitution on the thiophene ring occurs more readily than on corresponding benzene (B151609) compounds, with thiophenes being at least 1000 times more reactive. uoanbar.edu.iq This increased reactivity can be attributed to the stabilization of the Wheland intermediates by the sulfur atom. uoanbar.edu.iq Aromatic nucleophilic substitution (SNAr) is a widely used method for modifying thiophene derivatives. researchgate.net

Copper-mediated nucleophilic substitutions of halothiophenes are of significant synthetic utility. uoanbar.edu.iq The synthesis of thiophene derivatives through the cyclization of functionalized alkynes has also been extensively studied. mdpi.com For instance, (Z)-1-en-3-ynyl(butyl)sulfanes can be converted into the corresponding 3-halothiophenes when treated with CuX2. mdpi.com This process is believed to proceed through a CuX2-promoted 5-endo-dig S-cyclization. mdpi.com

Heterocyclization Reactions for Substituted Thiophene Derivatives

The formation of the thiophene ring, a critical step in synthesizing many complex derivatives, is often achieved through heterocyclization reactions. These reactions construct the five-membered sulfur-containing ring from acyclic precursors. Several classical and modern methods are employed, offering pathways to a diverse range of substituted thiophenes.

One of the most established methods is the Paal-Knorr thiophene synthesis , which traditionally involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. rroij.comderpharmachemica.com While effective, this method can sometimes lead to furan (B31954) byproducts due to the dehydrating nature of the reagents. derpharmachemica.com

Another cornerstone of thiophene synthesis is the Gewald aminothiophene synthesis . This reaction is a versatile method for preparing 2-aminothiophenes. derpharmachemica.comcabidigitallibrary.org The process typically involves the base-catalyzed condensation of a ketone (or aldehyde) with an α-cyanoester, followed by cyclization with elemental sulfur. derpharmachemica.com The mechanism begins with a Knoevenagel condensation to produce an acrylonitrile (B1666552) intermediate, which is then thiolated at the methylene (B1212753) position to initiate ring formation. derpharmachemica.com

In recent years, innovative approaches have been developed based on the heterocyclization of functionalized alkynes, providing regioselective and atom-economical routes to substituted thiophenes. nih.govresearchgate.net These methods often utilize metal catalysts to activate the alkyne's triple bond for intramolecular nucleophilic attack by a sulfur-containing group. nih.govresearchgate.net For instance, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols has been shown to produce substituted thiophenes efficiently. nih.gov In this reaction, a PdI₂/KI catalytic system facilitates a 5-endo-dig S-cyclization. nih.gov The versatility of this approach is highlighted by its effectiveness in various solvents, including recyclable ionic liquids like BmimBF₄. nih.gov

Metal-free heterocyclization strategies have also gained prominence. A notable example involves the dehydration and sulfur cyclization of alkynols using elemental sulfur (S₈). acs.orgorganic-chemistry.org This reaction is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•−), which then adds to the alkyne. organic-chemistry.org Another environmentally sustainable approach uses potassium ethyl xanthogenate (EtOCS₂K) as a thiol surrogate for the chemoselective sulfuration and cyclization of bromoenynes. organic-chemistry.org

| Reaction Name | Key Reactants | Sulfur Source | Typical Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P₄S₁₀) | P₄S₁₀ or Lawesson's Reagent | rroij.comderpharmachemica.com |

| Gewald Synthesis | α-Methylene ketone/aldehyde, Activated nitrile | Elemental Sulfur (S₈) | Base (e.g., morpholine) | derpharmachemica.comcabidigitallibrary.org |

| Palladium-Catalyzed Cyclization | 1-Mercapto-3-yn-2-ols | Internal (thiol group) | PdI₂ / KI | nih.gov |

| Metal-Free Alkyne Cyclization | Alkynols | Elemental Sulfur (S₈) | Heat (generates S₃•−) | acs.orgorganic-chemistry.org |

Derivatization and Scaffold Modification from Related Compounds

Once a thiophene or a related heterocyclic core is formed, derivatization and scaffold modification are employed to introduce specific functional groups and build the final target structure. For a molecule like this compound, this typically involves creating the C-C bond between the thiophene ring and the benzoyl group, as well as introducing the bromine substituent.

A primary route to install the benzoyl group onto the thiophene ring is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction would involve reacting a suitable thiophene precursor, such as 3-bromothiophene, with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). 3-Bromothiophene itself is an important intermediate that can be synthesized through various routes, including the reduction of 2,3,5-tribromothiophene (B1329576) or the isomerization of 2-bromothiophene. google.com

Modern cross-coupling reactions offer powerful tools for scaffold modification. Palladium-catalyzed reactions, in particular, are widely used to form carbon-carbon and carbon-heteroatom bonds. For instance, a 3-bromobenzothiophene scaffold can undergo palladium-catalyzed coupling with N-tosylhydrazones to furnish complex derivatives. nih.gov This highlights how a halogenated thiophene core can be a versatile handle for introducing diverse substituents.

Further modifications can be made to the benzoyl ring or the thiophene ring through subsequent reactions. For example, direct C-H arylation of thiophenes using palladium catalysts allows for the coupling of aryl or heteroaryl bromides, providing access to highly functionalized structures. organic-chemistry.org The reactivity of the thiophene ring allows it to undergo electrophilic substitution reactions like nitration, which can be achieved using nitric acid in acetic anhydride. slideshare.net

The synthesis of benzo-fused thiophenes provides additional insights into scaffold modification. For example, 3-bromobenzo[b]thiophene derivatives can be synthesized via the bromocyclization of methylthio-containing alkynes. nih.gov These halogenated intermediates are crucial for further diversification. nih.govresearchgate.net

| Reaction Type | Purpose | Example Reactants | Catalyst/Reagents | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Attaching a benzoyl group to the thiophene ring | 3-Bromothiophene, 3-Bromobenzoyl chloride | Lewis Acid (e.g., AlCl₃) | General Method |

| Palladium-Catalyzed Cross-Coupling | Creating complex C-C bonds from a bromo-thiophene intermediate | 3-Bromobenzothiophene, N-Tosylhydrazone | Palladium catalyst | nih.gov |

| Direct C-H Arylation | Attaching aryl groups to the thiophene ring | Thiophene, Aryl bromide | Palladium catalyst | organic-chemistry.org |

| Bromocyclization | Formation of a bromo-substituted fused thiophene ring | Methylthio-containing alkyne | N-methylpyrrolidin-2-one hydrotribromide (MPHT) | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 3 3 Bromobenzoyl Thiophene

Reactivity of the Bromine Substituent

The bromine atom on the benzoyl group is a key functional handle for a variety of transformations, particularly those involving the formation of new carbon-carbon and carbon-heteroatom bonds.

Metalation Reactions and Organometallic Intermediate Formation

The bromine atom on the phenyl ring of 3-(3-bromobenzoyl)thiophene can be readily converted into an organometallic species through metal-halogen exchange. wikipedia.org This is a fundamental transformation that opens the door to a wide range of subsequent reactions. The most common methods involve the use of organolithium reagents or magnesium metal.

Treatment of this compound with an alkyllithium reagent, such as n-butyllithium, at low temperatures would result in a lithium-halogen exchange, yielding the corresponding aryllithium intermediate. harvard.edu This powerful nucleophile can then be reacted with various electrophiles to introduce a wide range of substituents.

Alternatively, the formation of a Grignard reagent can be achieved by reacting this compound with magnesium turnings in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.org The resulting organomagnesium compound is also a potent nucleophile, albeit generally less reactive than its organolithium counterpart.

Table 1: Potential Metalation Reactions of this compound

| Reaction Type | Reagents | Intermediate Formed | Potential Subsequent Reactions |

|---|---|---|---|

| Lithiation | n-BuLi, THF, -78 °C | 3-(3-Lithiobenzoyl)thiophene | Reaction with aldehydes, ketones, esters, CO₂, etc. |

| Grignard Formation | Mg, THF | 3-(3-(Magnesiobromo)benzoyl)thiophene | Reaction with aldehydes, ketones, nitriles, etc. |

These organometallic intermediates are crucial for the synthesis of more complex molecules, serving as key building blocks in numerous synthetic pathways.

Palladium-Catalyzed Transformations (e.g., further cross-coupling)

The bromine substituent on the benzoyl ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to biaryl structures.

Heck-Mizoroki Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new carbon-carbon bond and the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base.

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.

Table 2: Potential Palladium-Catalyzed Transformations of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | 3-(3-Arylbenzoyl)thiophene |

| Heck-Mizoroki | Alkene | Pd(OAc)₂, Ligand, Base | 3-(3-Alkenylbenzoyl)thiophene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | 3-(3-Alkynylbenzoyl)thiophene |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base | 3-(3-(Dialkylamino)benzoyl)thiophene |

These palladium-catalyzed reactions offer a versatile and efficient means of elaborating the structure of this compound, providing access to a wide range of functionalized derivatives.

Transformations of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic attack. The regioselectivity of these reactions is influenced by the directing effect of the 3-benzoyl substituent.

Electrophilic Aromatic Substitution Patterns

The benzoyl group at the 3-position of the thiophene ring is an electron-withdrawing group and acts as a deactivating group and a meta-director in the context of electrophilic aromatic substitution on a benzene (B151609) ring. However, in the case of the five-membered thiophene ring, the situation is more complex. The α-positions (2- and 5-positions) of the thiophene ring are inherently more reactive towards electrophiles than the β-positions (3- and 4-positions). researchgate.net

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Major Product | Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-3-(3-bromobenzoyl)thiophene | 2-Nitro and 4-nitro isomers |

| Halogenation | Br₂/FeBr₃ | 5-Bromo-3-(3-bromobenzoyl)thiophene | 2-Bromo and 4-bromo isomers |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-3-(3-bromobenzoyl)thiophene | 2-Acyl and 4-acyl isomers |

Selective Functionalization at Thiophene Positions

Achieving selective functionalization at specific positions on the thiophene ring, other than through classical electrophilic aromatic substitution, can be accomplished through directed metalation strategies. The carbonyl oxygen of the benzoyl group can act as a directing group in ortho-lithiation reactions.

Treatment of this compound with a strong base like lithium diisopropylamide (LDA) could potentially lead to deprotonation at the 2-position of the thiophene ring, directed by the adjacent carbonyl group. The resulting organolithium species can then be trapped with various electrophiles to introduce substituents selectively at the 2-position.

Alternatively, the inherent difference in acidity of the thiophene protons can be exploited. The protons at the α-positions (2 and 5) are generally more acidic than those at the β-positions. Under carefully controlled conditions, selective deprotonation at the 5-position might be achievable, followed by reaction with an electrophile.

Chemical Modifications of the Carbonyl Group

The carbonyl group in this compound is a versatile functional group that can undergo a variety of chemical transformations. These reactions allow for the modification of the linker between the thiophene and phenyl rings, leading to a diverse range of structures.

The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction to a methylene (B1212753) group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.

The carbonyl group can also react with a variety of nucleophiles. For example, reaction with primary amines can lead to the formation of imines, while reaction with Wittig reagents can convert the carbonyl group into an alkene. Condensation reactions, such as the Claisen-Schmidt condensation with aldehydes or ketones, can be employed to synthesize chalcone-like structures, which are of interest in medicinal chemistry.

Table 4: Potential Chemical Modifications of the Carbonyl Group in this compound

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄ | Secondary Alcohol |

| Reductive Amination | RNH₂, NaBH₃CN | Secondary Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Imine Formation | RNH₂ | Imine |

| Claisen-Schmidt Condensation | ArCHO, Base | Chalcone |

Reduction Chemistry

The ketone functional group in this compound is susceptible to reduction to a secondary alcohol, (3-bromophenyl)(thiophen-3-yl)methanol, using common reducing agents. The choice of reducing agent can influence the outcome, particularly concerning the potential for reduction of the carbon-bromine bond.

Hydride Reductions:

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. researchgate.netresearchgate.net In a typical reaction, this compound would be dissolved in a protic solvent like methanol (B129727) or ethanol, and sodium borohydride would be added, often at reduced temperatures to control the reaction rate. youtube.com The hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the secondary alcohol. researchgate.net Given the mild nature of NaBH₄, it is not expected to reduce the aryl bromide functionality under standard conditions. rsc.org

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄ and will also readily reduce the ketone to the corresponding alcohol. libretexts.orgmasterorganicchemistry.com However, LiAlH₄ is also capable of reducing aryl halides, which could lead to the formation of (phenyl)(thiophen-3-yl)methanol as a byproduct, where the bromine atom is replaced by hydrogen. researchgate.net The reaction with LiAlH₄ is typically carried out in an aprotic solvent such as diethyl ether or tetrahydrofuran (THF). Due to its high reactivity, these reactions are usually performed at low temperatures.

The following table summarizes the expected products from the reduction of this compound with these common hydride reducing agents.

| Starting Material | Reducing Agent | Solvent | Expected Major Product | Potential Byproduct(s) |

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (3-Bromophenyl)(thiophen-3-yl)methanol | None expected |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (3-Bromophenyl)(thiophen-3-yl)methanol | (Phenyl)(thiophen-3-yl)methanol |

Condensation and Addition Reactions of the Ketone

The carbonyl group of this compound serves as an electrophilic site for a variety of condensation and addition reactions, allowing for the formation of new carbon-carbon bonds.

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst. bhu.ac.in For this compound, reaction with a compound like malononitrile (B47326) (CH₂(CN)₂) in the presence of a weak base such as ammonium (B1175870) acetate (B1210297) would be expected to yield a condensed product, (E/Z)-2-((3-bromophenyl)(thiophen-3-yl)methylene)malononitrile. bhu.ac.innih.gov The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. ias.ac.in

Wittig Reaction:

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orglumenlearning.com It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org The reaction of this compound with a Wittig reagent would lead to the formation of the corresponding alkene. For example, reaction with methylenetriphenylphosphorane would yield 3-(1-(3-bromophenyl)vinyl)thiophene. The reaction proceeds through a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. lumenlearning.comyoutube.com The stability of the ylide influences the stereochemistry of the resulting alkene. wikipedia.org

The following table illustrates the expected products from these condensation and addition reactions.

| Starting Material | Reagent | Reaction Type | Expected Product |

| This compound | Malononitrile, Base | Knoevenagel Condensation | 2-((3-Bromophenyl)(thiophen-3-yl)methylene)malononitrile |

| This compound | Methylenetriphenylphosphorane | Wittig Reaction | 3-(1-(3-Bromophenyl)vinyl)thiophene |

Investigating Reaction Stereochemistry and Regioselectivity

The presence of two distinct aromatic rings and a prochiral ketone in this compound raises important questions regarding stereochemistry and regioselectivity in its reactions.

Stereochemistry:

The reduction of the ketone in this compound creates a new stereocenter, leading to a racemic mixture of (R)- and (S)-(3-bromophenyl)(thiophen-3-yl)methanol when using achiral reducing agents like NaBH₄ or LiAlH₄. The use of chiral reducing agents or catalysts could, in principle, lead to an enantioselective reduction, favoring the formation of one enantiomer over the other.

In the Wittig reaction, the stereochemistry of the resulting alkene (E or Z isomer) is dependent on the nature of the phosphorus ylide used. wikipedia.org Unstabilized ylides (e.g., where the R group is an alkyl) typically lead to the Z-alkene, while stabilized ylides (e.g., where the R group is an ester or ketone) favor the formation of the E-alkene. wikipedia.org

Regioselectivity:

The regioselectivity of reactions involving this compound is primarily concerned with which of the two aromatic rings, and which position on those rings, will react. In electrophilic aromatic substitution reactions, the thiophene ring is generally more activated than the benzene ring. vanderbilt.edu The benzoyl group is a deactivating, meta-directing group for electrophilic substitution on the phenyl ring. youtube.comrsc.org Conversely, the 3-aroyl group on the thiophene ring is also deactivating. Therefore, electrophilic attack would be expected to occur on the thiophene ring at the positions least deactivated by the carbonyl group.

Functionalization of the carbon-hydrogen bonds at position 3 (C3) of benzothiophenes, a related system, is known to be more challenging than at C2 due to issues of regioselectivity. researchgate.netnih.gov This suggests that in this compound, the reactivity of the available positions on the thiophene ring (C2, C4, C5) would need to be carefully considered for any substitution reactions.

Photochemical Transformations of Analogous Systems

A primary photochemical reaction of aryl ketones is the [2+2] photocycloaddition with alkenes to form oxetanes (the Paternò-Büchi reaction). Studies on 2- and 3-benzoylthiophene (B1295597) have shown that upon irradiation in the presence of an alkene like isobutylene, they undergo photocycloaddition at the carbonyl group. researchgate.net The resulting oxetanes are often thermally unstable and can undergo further reactions. researchgate.net

The photochemical reactivity is influenced by the nature of the lowest excited triplet state. For 3-benzoylthiophene derivatives, the lowest triplet state is typically an n,π* state associated with the carbonyl group, which is known to be reactive in hydrogen abstraction and photocycloaddition reactions. researchgate.net

Another potential photochemical transformation for aryl polyenes is photocyclization. For instance, 1-phenyl-4-(2'-thienyl)-1,3-butadiene has been shown to undergo a photocyclization-oxidation reaction to yield 4-phenyl-benzo[b]thiophene. researchgate.net While this compound is not a polyene, this type of reaction highlights the potential for light-induced cyclizations in systems containing linked aromatic rings.

The following table summarizes the photochemical reactivity observed in analogous systems.

| Analogous Compound | Reaction Conditions | Reactant | Reaction Type | Product |

| 3-Benzoylthiophene | Irradiation | Isobutylene | [2+2] Photocycloaddition | Oxetane derivative |

| 1-Phenyl-4-(2'-thienyl)-1,3-butadiene | Irradiation, Oxidation | - | Photocyclization | 4-Phenyl-benzo[b]thiophene |

Advanced Spectroscopic and Crystallographic Characterization of this compound in Research

Detailed research into the molecular structure and properties of this compound, a compound of interest in various chemical syntheses, necessitates the use of advanced analytical techniques. Mass spectrometry and X-ray diffraction are pivotal in providing unambiguous data on its molecular weight, fragmentation behavior, and three-dimensional solid-state architecture.

Computational Chemistry and Theoretical Modeling of 3 3 Bromobenzoyl Thiophene

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting molecular properties from first principles. The primary goal is to solve the Schrödinger equation for a given molecule, which yields its energy and wavefunction, from which all other properties can be derived.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying medium to large-sized molecules. scholaris.cae3s-conferences.org Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. shaoxc.com This approach offers a favorable balance between computational cost and accuracy.

For a molecule like 3-(3-bromobenzoyl)thiophene, DFT calculations would typically commence with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. A common and reliable functional for such organic molecules is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP), often paired with a basis set like 6-31G(d,p) or larger, such as aug-cc-pVTZ, to accurately describe the electronic distribution. nih.govnih.gov

Once the geometry is optimized, DFT is used to compute a wide array of properties, including vibrational frequencies (to confirm the structure is a true minimum), electronic properties like orbital energies, and reactivity descriptors, which will be discussed in subsequent sections. e3s-conferences.orgresearchgate.net

Beyond DFT, other methodologies exist for quantum chemical calculations. Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. mendeley.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) fall into this category. While highly accurate, especially at higher levels of theory, ab initio methods are computationally demanding and are often reserved for smaller molecules. researchgate.netdoaj.org For a molecule the size of this compound, high-level ab initio calculations would be computationally expensive but could serve as a benchmark for DFT results.

On the other end of the spectrum, semi-empirical methods offer a much faster computational alternative. chemrxiv.org These methods simplify the calculations by incorporating parameters derived from experimental data. While less accurate than DFT or ab initio methods, they are useful for very large systems or for high-throughput screening of molecular libraries. Their application to this compound could provide rapid initial insights, though these would typically be refined with more robust methods like DFT. mendeley.com

Electronic Structure and Reactivity Descriptors

From the wavefunctions or electron densities obtained through quantum calculations, several descriptors can be derived to interpret the electronic structure and predict the chemical reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.orgslideshare.net It posits that most chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comimperial.ac.uk The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. irjweb.com

The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comresearchgate.net A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. beilstein-journals.org For this compound, the presence of conjugated π-systems in the thiophene (B33073) and benzoyl rings would be expected to result in a moderately sized energy gap, indicative of a stable yet reactive molecule.

Interactive Table 1: Representative Frontier Orbital Energies for this compound (Note: These are illustrative values based on typical DFT calculations for similar aromatic ketones and brominated compounds, as specific literature values for this exact molecule are unavailable.)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating capability. |

| ELUMO | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. irjweb.comresearchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. nih.govresearchgate.net It is an invaluable tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions denote positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent intermediate or near-zero potential. researchgate.net

In this compound, the carbonyl carbon would carry a significant partial positive charge due to the adjacent electronegative oxygen, making it an electrophilic center. The oxygen atom would, in turn, have a partial negative charge. The bromine atom, being highly electronegative, would also carry a partial negative charge, influencing the electronic character of the benzoyl ring. Analyzing the electron density distribution provides a detailed picture of bonding and charge concentration throughout the molecule. shaoxc.comresearchgate.net

Interactive Table 2: Illustrative Calculated Atomic Charges for Key Atoms in this compound (Note: These values are representative examples based on Mulliken population analysis from DFT calculations on analogous structures.)

| Atom | Position | Illustrative Partial Charge (a.u.) |

| O | Carbonyl Group | -0.55 |

| C | Carbonyl Group | +0.60 |

| S | Thiophene Ring | -0.15 |

| Br | Benzoyl Ring | -0.05 |

Prediction of Global and Local Reactivity Indices (e.g., chemical potential, hardness, electrophilicity)

Global reactivity indices provide a general overview of the molecule's stability and reactivity. Key global indices include:

Chemical Potential (μ): This index measures the tendency of electrons to escape from the system. It is related to the negative of electronegativity.

Chemical Hardness (η): Hardness is a measure of the resistance to a change in the electron distribution or charge transfer. Molecules with a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are generally considered hard.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

Local reactivity indices, such as the Fukui function and local softness, pinpoint the most reactive sites within the molecule. For this compound, the thiophene ring, the benzoyl group, and the bromine atom all present distinct electronic environments that influence the local reactivity. The carbonyl carbon, for instance, is expected to be a primary electrophilic site, while the thiophene ring can exhibit both nucleophilic and electrophilic character at different positions.

A representative table of calculated global reactivity indices for a related thiophene derivative is presented below to illustrate the typical values obtained from such computational studies.

| Descriptor | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.66 |

Note: The values in this table are illustrative for a substituted thiophene and not specific to this compound.

Theoretical Spectroscopic Parameter Predictions

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. Theoretical calculations on substituted thiophenes have shown good agreement with experimental data. acs.org

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the normal modes of this compound. These theoretical spectra can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations, such as the C=O stretch of the benzoyl group, the C-S stretching of the thiophene ring, and the C-Br stretching.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. For this compound, the calculations would likely reveal transitions involving the π-systems of the thiophene and benzene (B151609) rings, as well as n→π* transitions associated with the carbonyl group.

NMR Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts are invaluable for structure elucidation. The calculated chemical shifts for this compound would be expected to correlate well with experimental values, helping to confirm the molecular structure.

Below is a table showing a comparison of hypothetical experimental and calculated vibrational frequencies for key functional groups in a molecule like this compound.

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) |

| C=O Stretch | 1650 | 1655 |

| Thiophene Ring Stretch | 1420 | 1425 |

| C-Br Stretch | 680 | 685 |

Note: The values in this table are hypothetical and for illustrative purposes.

Reaction Mechanism Investigation through Computational Simulations

Computational simulations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, transition states can be located, and reaction pathways can be determined. For this compound, computational studies could investigate various reactions, such as nucleophilic substitution at the carbonyl carbon or on the thiophene ring, and palladium-catalyzed cross-coupling reactions involving the C-Br bond.

While specific computational studies on the reaction mechanisms of this compound are scarce, research on related compounds demonstrates the utility of this approach. nih.gov For example, DFT calculations can be used to compare the energy barriers of different possible reaction pathways, thereby predicting the most likely mechanism. Such studies provide insights into the role of catalysts, solvents, and substituents on the reaction outcome.

Studies on Non-Linear Optical (NLO) Properties from a Theoretical Framework

Organic molecules with extended π-conjugated systems can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. nih.gov Theoretical calculations are a key tool for predicting the NLO response of molecules and for designing new materials with enhanced NLO properties.

The NLO properties of a molecule are related to its polarizability (α) and hyperpolarizabilities (β, γ, etc.). These properties can be calculated using quantum chemical methods. For this compound, the presence of the electron-withdrawing benzoyl group and the polarizable thiophene ring suggests that it may possess interesting NLO properties. The bromine atom can also influence the electronic properties of the molecule through its inductive and resonance effects.

Theoretical studies on similar donor-acceptor substituted thiophene systems have shown that the magnitude of the NLO response is highly dependent on the nature of the donor and acceptor groups and the length of the π-conjugated bridge. researchgate.net Computational screening of different derivatives of this compound could guide the synthesis of new materials with optimized NLO properties.

The table below presents hypothetical calculated NLO parameters for a related organic molecule.

| NLO Property | Calculated Value (a.u.) |

| Polarizability (α) | 200 |

| First Hyperpolarizability (β) | 500 |

| Second Hyperpolarizability (γ) | 15000 |

Note: The values in this table are illustrative and not specific to this compound.

Structure Chemical Behavior Relationships Scbr and Molecular Design Principles

Correlating Structural Features with Reactivity Profiles

The reactivity profile of 3-(3-Bromobenzoyl)thiophene is a composite of the individual characteristics of its functional groups. The thiophene (B33073) ring, an electron-rich aromatic heterocycle, is generally susceptible to electrophilic substitution. However, its reactivity is significantly modulated by the attached 3-bromobenzoyl group.

Thiophene Ring: Thiophene itself readily undergoes electrophilic substitution, primarily at the C2 and C5 positions, which are more reactive than the C3 and C4 positions. gauthmath.comiust.ac.ir The rate of halogenation for thiophene is significantly faster than that of benzene (B151609). iust.ac.ir

Carbonyl Group: The ketone linkage acts as a deactivating group, withdrawing electron density from the thiophene ring and making it less susceptible to electrophilic attack than unsubstituted thiophene. rsc.org Conversely, the carbonyl carbon itself is an electrophilic center, prone to nucleophilic addition reactions.

3-Bromophenyl Group: The bromine atom on the phenyl ring is an electron-withdrawing group by induction and a weak deactivator. Its position at the meta-position of the benzoyl group influences the electrophilicity of the carbonyl carbon. Furthermore, the bromine atom serves as a valuable synthetic handle for cross-coupling reactions, enabling the introduction of diverse substituents. nih.gov

The combination of these features means that reactions can be directed to several sites: electrophilic substitution on the thiophene ring (though deactivated), nucleophilic addition at the carbonyl carbon, or transformation at the C-Br bond on the phenyl ring. The specific reaction conditions employed will determine the outcome. For instance, lithium-halogen exchange reactions can be used to activate specific positions for further functionalization. researchgate.net

Electronic Effects of Bromine and Carbonyl Groups on Thiophene Reactivity

The electronic landscape of this compound is dominated by the strong electron-withdrawing effects of the carbonyl group and, to a lesser extent, the bromine atom.

The carbonyl group exerts a powerful negative inductive (-I) and negative mesomeric (-M) effect. This significantly reduces the electron density of the thiophene ring, particularly at the C2 and C4 positions. This deactivation makes electrophilic aromatic substitution on the thiophene ring more difficult compared to simple alkylthiophenes. rsc.org The introduction of a carbonyl moiety is a known strategy for tuning the electronic properties of thiophene-based systems. nih.gov

The bromine atom on the phenyl ring primarily exerts a -I effect, making the phenyl ring electron-deficient. This effect is transmitted to the carbonyl carbon, slightly increasing its electrophilicity. Because it is in the meta position relative to the carbonyl group, its resonance (+M) effect does not extend to the carbonyl, and its influence is mainly inductive.

| Functional Group | Position | Inductive Effect (-I) | Resonance Effect (-M/+M) | Overall Effect on Thiophene Ring |

|---|---|---|---|---|

| Carbonyl (C=O) | Thiophene C3 | Strongly Electron-Withdrawing | Strongly Electron-Withdrawing (-M) | Strong Deactivation towards Electrophilic Substitution |

| Bromine (Br) | Benzoyl C3' | Electron-Withdrawing | Weakly Electron-Donating (+M) | Indirect deactivation via the benzoyl group |

Stereoelectronic Control in Chemical Transformations

Stereoelectronic effects, which relate to the influence of molecular geometry on electronic properties, play a significant role in the reactions of this compound. The relative orientation of the thiophene and bromophenyl rings, controlled by rotation around the C(thiophene)-C(carbonyl) and C(carbonyl)-C(phenyl) single bonds, is particularly important.

Studies on related thiophene-3-carbonyl derivatives have shown the existence of "ring flip disorder," where two conformations differing by a 180° rotation about the C3–C=O bond can coexist. mdpi.com This conformational flexibility can influence the approach of reagents. For certain reactions, a specific conformation might be required to allow for optimal orbital overlap between the reacting centers. For example, in reductions of the carbonyl group, the trajectory of the hydride reagent can be influenced by the steric bulk and electronic nature of the adjacent rings.

| Factor | Description | Potential Influence on Reactivity |

|---|---|---|

| Conformational Isomerism | Rotation around the C(thiophene)-C(carbonyl) bond can lead to different spatial arrangements of the rings. | Affects the accessibility of the carbonyl carbon and the faces of the thiophene ring to incoming reagents. |

| Orbital Alignment | The alignment of the π-systems of the thiophene and phenyl rings with the carbonyl π-system. | Influences the degree of electronic communication between the rings, affecting overall stability and reactivity. |

| Steric Hindrance | The spatial bulk of the 3-bromobenzoyl group can sterically hinder attack at the C2 and C4 positions of the thiophene ring. | May favor reactions at the less hindered C5 position of the thiophene or at the bromine atom on the other ring. |

Rational Design Strategies for Chemical Modification

The structural and electronic features of this compound provide multiple avenues for rational chemical modification. These strategies are crucial for developing derivatives with tailored properties for applications in materials science and medicinal chemistry. nih.govnih.gov

Modification via the Bromine Atom: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. nih.gov This allows for the straightforward introduction of a wide variety of aryl, alkyl, or alkynyl groups at the 3-position of the phenyl ring, enabling systematic exploration of structure-activity relationships (SAR). researchgate.net

Modification of the Thiophene Ring: Despite being deactivated by the carbonyl group, the thiophene ring can still be functionalized.

Halogenation: Selective bromination or iodination at the C5 or C2 positions can introduce new handles for further cross-coupling reactions. nih.gov

Metalation: Directed ortho-metalation or lithium-halogen exchange can be used to generate a nucleophilic center on the thiophene ring, which can then be reacted with various electrophiles. rsc.org

Modification of the Carbonyl Group: The ketone can be targeted for various transformations.

Reduction: Reduction to a secondary alcohol introduces a new chiral center and hydrogen-bonding capabilities.

Condensation Reactions: Reactions with amines or other nucleophiles can be used to build more complex molecular scaffolds.

These strategies allow for the systematic alteration of the molecule's steric and electronic properties to optimize its function for a specific purpose, such as enhancing its biological activity or tuning its photophysical properties.

| Target Site | Reaction Type | Reagents/Catalysts | Purpose/Outcome |

|---|---|---|---|

| C-Br Bond (Phenyl Ring) | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Introduce new aryl substituents to modify steric/electronic properties. |

| C-Br Bond (Phenyl Ring) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Introduce rigid alkynyl linkers for materials applications. |

| C5-H Bond (Thiophene Ring) | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Install a new reactive handle for subsequent cross-coupling. |

| Carbonyl (C=O) Group | Reduction | Sodium borohydride (B1222165) (NaBH₄) | Form a secondary alcohol; introduce a chiral center. |

Advanced Chemical Applications and Interdisciplinary Research Roles of 3 3 Bromobenzoyl Thiophene As a Chemical Synthon

Building Block in Heterocyclic Chemistry and Polycyclic Aromatic Systems

3-(3-Bromobenzoyl)thiophene serves as a versatile and crucial building block, or synthon, in the field of heterocyclic chemistry. Its structure, featuring a reactive bromine atom on the benzoyl ring and a thiophene (B33073) moiety, allows for a wide array of chemical transformations. The thiophene ring itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, while the bromine atom provides a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. st-andrews.ac.ukmsu.edu

A primary application of this compound is in the synthesis of larger, fused heterocyclic systems, particularly benzo[b]thiophenes. nih.govnih.gov These structures are of significant interest due to their presence in many biologically active molecules. For instance, researchers have synthesized 2,3-disubstituted benzo[b]thiophenes through palladium-catalyzed coupling and subsequent electrophilic cyclization. nih.gov The general strategy often involves creating precursors from bromo-thiophenes that can be cyclized to form the benzo[b]thiophene core. This core can then be further functionalized. For example, 3-bromobenzo[b]thiophenes, which can be derived from precursors related to this compound, are key intermediates. They can undergo Suzuki cross-coupling reactions with various aryl boronic acids to yield 3-aryl benzo[b]thiophenes or palladium-catalyzed amination to produce 3-arylaminobenzo[b]thiophenes. nih.gov

The utility of brominated thiophene derivatives extends to the creation of complex polycyclic aromatic systems (PAHs). These compounds are important in materials science and electronics. Methodologies like palladium-catalyzed [3+3] annulation have been developed to synthesize PAHs from smaller aromatic fragments, including brominated heterocycles. rsc.org The synthesis of naphtho[2,3-b]thiophene, a linear sulfur-containing PAH, has been achieved using 3-bromonaphtho[2,3-b]thiophene, which was further functionalized via lithium-halogen exchange. researchgate.net Similarly, sequences involving Vilsmeier-Haack-Arnold bromoformylation of thiophene precursors, followed by Suzuki coupling and McMurry cyclization, have been employed to construct novel tetracyclic heteroaromatic derivatives. researchgate.net The controlled extrusion of sulfur from thiepine (B12651377) scaffolds, which can be fused with thiophene moieties, also provides a route to polycyclic aromatic compounds like S-doped phenanthrene (B1679779) and triphenylene (B110318) derivatives. beilstein-journals.org

Table 1: Examples of Heterocyclic and Polycyclic Systems Synthesized from Thiophene Precursors

| Precursor Type | Reaction Type(s) | Resulting System | Reference(s) |

|---|---|---|---|

| 3-Bromobenzo[b]thiophene | Suzuki Coupling | 3-Arylbenzo[b]thiophene | nih.gov |

| 3-Bromobenzo[b]thiophene | Buchwald-Hartwig Amination | 3-Arylaminobenzo[b]thiophene | nih.gov |

| o-Iodothioanisole & Acetylenes | Palladium-catalyzed coupling & Electrophilic cyclization | 2,3-Disubstituted benzo[b]thiophene | nih.gov |

| 3-Oxo-2,3-dihydrobenzo[b]thiophene | Vilsmeier-Haack-Arnold, Suzuki, McMurry | Tetracyclic Heteroaromatic Derivatives | researchgate.net |

Intermediate in the Synthesis of Functional Materials

The unique electronic and photophysical properties of the thiophene ring make this compound and its derivatives valuable intermediates in the synthesis of advanced functional materials. researchgate.net Thiophene-based molecules are integral to materials used in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their ability to form π-conjugated systems that facilitate charge transport. nsf.gov

The synthesis of these materials often involves the polymerization or controlled assembly of thiophene-containing monomers. The bromo-benzoyl functionality of the title compound allows for its incorporation into larger polymeric chains through various cross-coupling reactions. By carefully selecting reaction partners, chemists can tune the electronic properties, such as the bandgap and charge carrier mobility, of the resulting polymers. This tunability is critical for optimizing the performance of electronic devices.

Furthermore, thiophene-based π-conjugated molecules have been investigated for their photomodulated properties, including luminescence and non-linear optical discoloration. researchgate.net For example, a thiophene-based α-cyanostyrene derivative was synthesized and shown to self-assemble into fluorescent nanostructures. nih.govresearchgate.net The fluorescence emission of these structures could be controlled by altering solvent conditions, demonstrating their potential as responsive materials for sensing or imaging applications. nih.gov The ability to create materials whose optical properties can be modulated by external stimuli is a key goal in the development of "smart" materials and molecular switches.

Component in Organometallic Chemistry and Catalysis

In the realms of organometallic chemistry and catalysis, this compound primarily functions as a versatile substrate for cross-coupling reactions. These reactions, which form new carbon-carbon or carbon-heteroatom bonds, are fundamental tools in modern organic synthesis and are typically catalyzed by transition metal complexes, most commonly those of palladium. unimib.it

The bromine atom on the benzoyl ring of the molecule is a prime site for participating in reactions such as the Suzuki-Miyaura coupling (reacting with organoboron compounds) and the Buchwald-Hartwig amination (reacting with amines). nih.govresearchgate.net These reactions are exceptionally reliable and tolerant of a wide range of functional groups, allowing for the straightforward attachment of diverse molecular fragments to the 3-benzoylthiophene (B1295597) core. For instance, Suzuki coupling has been used to connect aryl groups to create 3-aryl benzo[b]thiophenes, which are investigated for their biological activity. nih.gov This modular approach is highly efficient for building libraries of related compounds for screening purposes in drug discovery and materials science. nih.gov

Beyond its role as a substrate, the thiophene motif can be incorporated into more complex organometallic structures. The synthesis of 2-benzoyl-3-ferrocenylbenzo[b]thiophenes represents an interesting convergence of heterocyclic and organometallic chemistry. figshare.com In these compounds, the ferrocenyl group, a classic organometallic moiety, is attached to the benzo[b]thiophene scaffold. These hybrid molecules have been investigated for their cytotoxic properties against human tumor cell lines, demonstrating how the incorporation of organometallic fragments can impart novel biological activities to known organic scaffolds. figshare.com

Table 2: Common Cross-Coupling Reactions Involving Brominated Thiophene Derivatives

| Reaction Name | Catalyst System (Typical) | Reactant Partner | Bond Formed | Reference(s) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃, Na₂CO₃) | Aryl/Vinyl Boronic Acid or Ester | C-C | nih.govresearchgate.netunimib.it |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Ligand (e.g., BINAP), Base (e.g., Cs₂CO₃) | Amine (Aryl or Alkyl) | C-N | nih.govresearchgate.net |

Supramolecular Chemistry: Molecular Recognition Motifs and Self-Assembly Components

The structural features of this compound and its derivatives make them attractive components for supramolecular chemistry, which focuses on the non-covalent interactions between molecules. The aromatic rings (both thiophene and benzoyl) can participate in π-π stacking interactions, while the ketone and sulfur heteroatom can act as hydrogen bond acceptors. These directed, non-covalent forces can guide molecules to spontaneously organize into larger, well-defined architectures through a process known as self-assembly.

Research has shown that dendritic thiophene derivatives can self-assemble on surfaces to form highly ordered nanostructures, including two-dimensional crystals and nanowires. nih.gov The final structure is influenced by a delicate balance of molecule-molecule and molecule-substrate interactions, as well as molecular shape and size. nih.gov Similarly, other π-conjugated thiophene molecules have been observed to form nanoparticles in certain solvents, which can transform into nanofibers upon changing the solvent composition. nih.gov

These self-assembled systems are also being explored in the context of host-guest chemistry and molecular recognition. For example, a thiophene-based derivative was used as a guest molecule with a pillar unimib.itarene host. researchgate.net The encapsulation of the guest within the host's cavity led to the formation of a host-guest complex that exhibited white-light emission, a highly desirable property for advanced lighting and display technologies. nih.govresearchgate.net This demonstrates how thiophene-based units can be incorporated into supramolecular systems to create functional materials with novel optical properties. The ability to control the assembly of these molecules opens up possibilities for creating complex systems for sensing, catalysis, and materials science. nsf.gov

Precursor for Advanced Chemical Probes

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. Due to the prevalence of the thiophene and benzo[b]thiophene scaffolds in biologically active compounds, this compound is a valuable precursor for the synthesis of such advanced probes.

A significant area of research has been the development of tubulin polymerization inhibitors. Microtubules are essential components of the cellular cytoskeleton and are a key target for anticancer drugs. nih.govnih.gov By using this compound-related intermediates, researchers have synthesized series of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophenes. nih.govnih.gov These compounds act as probes to study the colchicine (B1669291) binding site on tubulin. The most potent compounds in these series inhibit cancer cell growth at submicromolar concentrations and induce apoptosis (programmed cell death) by arresting the cell cycle in the G2/M phase. nih.gov By systematically varying the substituents on the benzo[b]thiophene core (a process facilitated by the cross-coupling reactions discussed earlier), scientists can perform structure-activity relationship (SAR) studies to map the interactions between the probe and its target protein. researchgate.net

The versatility of the synthon allows for its use in creating probes for other biological targets as well. Thiophene-containing heterocyclic triads have been synthesized and evaluated for their potency and selectivity against various cancer cell lines in the NCI-60 panel. pitt.edu The development of these molecules provides tools to investigate the specific cellular pathways that are dysregulated in particular types of cancer, potentially uncovering new therapeutic targets.

Concluding Remarks and Future Research Horizons

Summary of Key Research Findings

Research into 3-(3-Bromobenzoyl)thiophene has solidified its role as a pivotal intermediate in organic synthesis, particularly for accessing more complex heterocyclic and polycyclic aromatic structures. The compound's architecture, featuring a reactive benzoyl-linked thiophene (B33073) core with a strategically placed bromine atom, makes it an ideal substrate for a variety of transformations. Key findings reveal its extensive use in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, which allow for the introduction of diverse aryl, heteroaryl, and alkyl groups at the bromine-substituted position of the benzoyl ring. researchgate.netjcu.edu.au

This reactivity has been leveraged to construct libraries of substituted benzoylthiophenes and their derivatives, which are of significant interest in medicinal chemistry. eprajournals.comderpharmachemica.com Studies have demonstrated that derivatives synthesized from this scaffold serve as core structures for developing novel therapeutic agents. nih.govnih.gov For instance, related benzothiophene (B83047) structures have been investigated for their potential as antiproliferative agents, inhibitors of tubulin polymerization, and cholinesterase inhibitors for applications in neurodegenerative diseases. nih.govnih.gov The versatility of this compound as a building block is a central theme in the existing literature, enabling the systematic exploration of structure-activity relationships by allowing modifications at the 3-position of the benzoyl moiety. nbinno.com

Emerging Trends and Unexplored Avenues in Thiophene-Benzoyl Chemistry

The broader field of thiophene-benzoyl chemistry is experiencing a shift from foundational synthetic applications toward the creation of highly functionalized molecules for advanced applications. A significant emerging trend is the incorporation of these scaffolds into materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The inherent electronic properties of the thiophene ring, combined with the structural versatility of the benzoyl linkage, provide a tunable platform for developing novel organic semiconductors. nbinno.com

Another key trend is the synthesis of complex, fused heterocyclic systems starting from benzoylthiophene precursors. researchgate.net Domino reactions and intramolecular cyclizations are being increasingly employed to build polycyclic structures, such as thienopyridones and other fused systems, which are often biologically active. researchgate.netpitt.edu This moves beyond simple cross-coupling to create more rigid, planar molecules with unique photophysical and biological properties.

Despite progress, several avenues remain underexplored. The application of C-H bond activation techniques directly on the thiophene or benzoyl rings of this class of compounds is an area ripe for investigation. Such methods could offer more atom-economical and efficient pathways to functionalization, bypassing the need for pre-functionalized halogenated substrates. pitt.edu Furthermore, the potential of these compounds in the field of asymmetric catalysis, either as chiral ligands or substrates for enantioselective transformations, has not been thoroughly investigated.

Below is a table summarizing potential areas for future exploration in this chemical space.

| Emerging Area / Unexplored Avenue | Potential Application | Synthetic Challenge / Research Focus |

| Direct C-H Functionalization | Greener Synthesis, Late-Stage Diversification | Developing selective catalysts for C-H activation at specific positions on the thiophene or phenyl rings. |

| Asymmetric Catalysis | Chiral Ligand Development, Enantioselective Drug Synthesis | Designing chiral derivatives and exploring their efficacy in asymmetric transformations. |

| Thiophene-Based Conducting Polymers | Organic Electronics, Sensors | Investigating polymerization of functionalized 3-benzoylthiophene (B1295597) monomers to control electronic properties. helsinki.fi |

| Fused Polycyclic Aromatics | Advanced Materials, Medicinal Scaffolds | Exploring novel intramolecular cyclization strategies to create complex thieno-fused systems. researchgate.net |

| Photocatalysis | Novel Reaction Pathways | Utilizing the chromophoric benzoyl-thiophene core to drive photoredox or energy transfer reactions. |

Future Directions in Synthetic Methodologies and Application Development